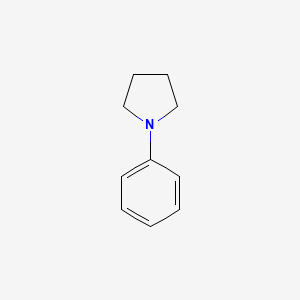

1-Phenylpyrrolidine

説明

Overview of 1-Phenylpyrrolidine in Chemical Science

This compound, also known as N-phenylpyrrolidine, is a chemical compound with the formula C10H13N. nist.gov It belongs to the class of organic compounds known as pyrrolidines. fishersci.com The structure consists of a five-membered pyrrolidine (B122466) ring attached to a phenyl group at the nitrogen atom. This compound is a colorless to yellow clear liquid and is not miscible in water. fishersci.comchemicalbook.com In the realm of chemical science, this compound and its derivatives are recognized as important intermediates in the synthesis of various organic molecules. fishersci.comchemicalbook.com They are utilized in several fields, including agrochemical, pharmaceutical, and dyestuff industries. fishersci.comchemicalbook.com

The chemical properties of this compound make it a versatile building block in organic synthesis. For instance, it can undergo electrochemical oxidation to generate reactive radical species, such as the α-amino radical cation and the iminium cation. rsc.org These intermediates are valuable in forming new carbon-carbon and carbon-heteroatom bonds. The compound's reactivity has been harnessed in various reactions, including α-C(sp3)–H functionalization, which allows for the introduction of new functional groups at the position adjacent to the nitrogen atom. rsc.org

Table 1: General Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C10H13N |

| Molecular Weight | 147.22 g/mol |

| CAS Number | 4096-21-3 |

| Appearance | Colorless to Yellow clear liquid |

| Boiling Point | 133°C to 134°C (at 15 mmHg) |

| Solubility in Water | Not miscible |

Significance in Heterocyclic Chemistry

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are a cornerstone of organic chemistry, with wide-ranging applications in medicinal chemistry and materials science. msu.edu Pyrrolidine, a five-membered nitrogen-containing heterocycle, is a fundamental scaffold found in numerous natural products and synthetic compounds. msu.edu The introduction of a phenyl group at the nitrogen atom, as in this compound, significantly influences the electronic properties and reactivity of the pyrrolidine ring, making it a key substrate in the synthesis of more complex heterocyclic systems.

One of the prominent applications of this compound derivatives in heterocyclic chemistry is in 1,3-dipolar cycloaddition reactions. nih.govresearchgate.net These reactions are powerful tools for constructing five-membered heterocyclic rings with a high degree of stereocontrol. For example, (E)-3-arylidene-1-phenylpyrrolidine-2,5-diones, derived from this compound, can react with azomethine ylides to produce highly functionalized spiropyrrolidine derivatives. nih.gov These complex spiroheterocyclic scaffolds are of great interest due to their structural rigidity and three-dimensional nature, which can lead to enhanced interactions with biological targets. nih.gov The synthesis of these compounds often proceeds with high regio- and diastereoselectivity, highlighting the utility of the this compound framework in directing the outcome of complex chemical transformations. nih.govresearchgate.net

Scope of Academic Research on this compound

Academic research on this compound and its derivatives is broad and multifaceted, spanning from fundamental synthetic methodology to the development of new functional materials and potential therapeutic agents. Researchers have extensively explored the synthesis of various derivatives and their subsequent applications.

A significant area of investigation involves the synthesis of novel compounds derived from this compound. For example, research has focused on the synthesis of N-(substituted phenyl) pyrrolidine-2-carboxamides and 1-acetyl-N-(substituted) pyrrolidine-2-carboxamides. rroij.com These studies often involve multi-step synthetic sequences, starting from precursors like pyrrolidine-2-carboxylic acid. rroij.com The structures of these new compounds are typically confirmed through a combination of spectral techniques (such as 1H NMR and IR) and elemental analysis. rroij.com

Furthermore, the this compound scaffold is a key component in the design and synthesis of compounds with potential biological activity. Studies have reported the synthesis of 3-aryl-3-hydroxy-1-phenylpyrrolidine derivatives as novel androgen receptor antagonists, which could have applications in the treatment of castration-resistant prostate cancer. drugbank.com Other research has focused on creating 1,3-disubstituted 5-oxopyrrolidine derivatives with various aromatic and heterocyclic moieties, starting from 3-carbohydrazides of 1-phenyl-5-oxopyrrolidine. lmaleidykla.lt The synthesis of 3,3-diarylpyrrolidines from diaryl ketones has also been explored, with some of these compounds showing potential as anticonvulsants. arkat-usa.org

The development of innovative synthetic methods is another active area of research. A one-pot photo-enzymatic cascade process has been developed for the enantioselective C(sp3)–H functionalization of saturated N-heterocyclic scaffolds like this compound. rsc.org This method combines a light-driven cross-coupling reaction with a biocatalytic carbene transfer to produce chiral α-functionalized phenylpyrrolidine compounds with high stereoselectivity. rsc.org Such advanced synthetic strategies highlight the ongoing efforts to create more efficient and sustainable routes to valuable chemical entities based on the this compound structure.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-phenylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c1-2-6-10(7-3-1)11-8-4-5-9-11/h1-3,6-7H,4-5,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDQQJMHXZCMNMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20193963 | |

| Record name | 1-Phenylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20193963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4096-21-3 | |

| Record name | 1-Phenylpyrrolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4096-21-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Phenylpyrrolidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004096213 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Phenylpyrrolidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53425 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Phenylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20193963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenylpyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.681 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Phenylpyrrolidine and Its Derivatives

General Synthetic Strategies for Pyrrolidine (B122466) Scaffolds

The construction of the pyrrolidine ring can be achieved through several powerful synthetic strategies. These methods offer access to a wide diversity of substitution patterns on the five-membered ring.

Multicomponent 1,3-Dipolar Cycloaddition Reactions

One of the most efficient methods for synthesizing polysubstituted pyrrolidines is through multicomponent 1,3-dipolar cycloaddition reactions. rsc.orgresearchgate.net This strategy typically involves the in situ generation of an azomethine ylide, which then acts as a 1,3-dipole and reacts with a dipolarophile (an alkene or alkyne) to form the pyrrolidine ring in a [3+2] cycloaddition. osaka-u.ac.jprsc.org Azomethine ylides can be generated from the condensation of an α-amino acid with an aldehyde or ketone. rsc.org

These reactions are highly valued for their ability to construct complex molecules with multiple stereocenters in a single step, often with high regio- and diastereoselectivity. researchgate.netnih.govmetu.edu.tr The use of various starting materials, including isatins, α-amino acids like L-proline, and a range of dipolarophiles such as diones, allows for the synthesis of a diverse library of spiro-pyrrolidines and other complex heterocyclic systems. rsc.orgscite.airesearchgate.net Metal catalysts, particularly silver salts, are often employed to facilitate these cycloadditions, and chiral ligands can be used to achieve asymmetric synthesis. researchgate.netmetu.edu.tr For instance, a one-pot, three-component reaction of an amino acid ester, an aldehyde, and a dipolarophile in the presence of a silver catalyst can yield highly substituted pyrrolidine derivatives. metu.edu.tr

A notable example is the reaction of isatin (B1672199), an α-amino acid, and a dipolarophile like 5-benzylideneimidazolidine-2,4-dione, which proceeds via an azomethine ylide intermediate to produce spiro-pyrrolidines with high selectivity. rsc.org Another approach involves the reaction of N-metalated azomethine ylides, generated from α-iminoesters with silver acetate, which react with dipolarophiles such as 3-arylidene-1-phenyl-pyrrolidine-2,5-diones to form spiropyrrolidines. researchgate.net

| Reactants | Dipolarophile | Catalyst/Conditions | Product Type | Reference |

| Isatin, L-proline | 5-Benzylideneimidazolidine-2,4-dione | Thermal | Spiro-pyrrolidine | rsc.org |

| α-Iminoester, Silver Acetate | (E)-3-Arylidene-1-phenyl-pyrrolidine-2,5-dione | Triethylamine (B128534) | Spiropyrrolidine | researchgate.net |

| Secondary amines, Carbon disulfide, Isocyanides | gem-Dicyano olefins | Ultrasound irradiation | Polysubstituted pyrrolidine | rsc.org |

| Phenyldihydrofuran, N-tosyl imino ester, Silane | Allyltrimethylsilane | TiCl₄ | Substituted pyrrolidine | nih.govacs.orgnih.gov |

Cyclization Reactions

Intramolecular cyclization is a cornerstone in the synthesis of the pyrrolidine ring. osaka-u.ac.jp These reactions involve the formation of a carbon-nitrogen bond within a single molecule to close the five-membered ring. Several distinct cyclization strategies exist.

One common method is the intramolecular amination of molecules containing both an amine and a reactive functional group, such as an alkene or an alkyl halide, separated by a suitable carbon chain. For example, the bromination of an isolated double bond in an amine-containing substrate can be followed by an intramolecular aminocyclization to furnish the pyrrolidine ring with high stereoselectivity. rsc.org Similarly, acid-mediated cyclization of N-(1-phosphoryl-4-chlorobutyl)imines and the cyclization of γ,δ-alkenylimines are effective methods. rsc.org

Another powerful approach is reductive amination . An iridium-catalyzed successive reductive amination of 1,4-dicarbonyl compounds, such as 2,5-hexanedione, with anilines provides a direct route to N-aryl-substituted pyrrolidines. mdpi.com This reaction proceeds under mild conditions using formic acid as a hydrogen donor. mdpi.com

Radical cyclizations also provide a pathway to pyrrolidines. Nitrene insertion into C-H bonds, where a nitrene generated from a precursor inserts into a C-H bond four carbons away, is a known strategy. osaka-u.ac.jp

A specific example leading to a 1-phenylpyrrolidine derivative is the cyclization of (Z)-but-2-ene-1,4-diyl dimethanesulfonate with aniline (B41778). This reaction, optimized with triethylamine in isopropanol, yields meso-1-phenylpyrrolidine-3,4-diol. bme.hu

| Starting Material(s) | Reagent/Catalyst | Product | Yield | Reference |

| 2,5-Hexanedione, Aniline | [Cp*IrCl₂]₂, Formic acid | N-phenyl-2,5-dimethylpyrrolidine | 92% | mdpi.com |

| (Z)-But-2-ene-1,4-diyl dimethanesulfonate, Aniline | Triethylamine, Isopropanol | meso-1-Phenylpyrrolidine-3,4-diol | 66% | bme.hu |

| N-Allyl-substituted 2-alkynylamines, Et₂Zn | Ti(O-iPr)₄/EtMgBr | Methylenepyrrolidine derivatives | N/A | vulcanchem.com |

| Amine-tethered alkyne | Copper catalyst | α-CN pyrrolidine | Good | nih.gov |

Alkylation of Pyrrolidine Derivatives

The direct alkylation of pyrrolidine or its derivatives is a straightforward method to introduce substituents, including the N-phenyl group. N-alkylation typically involves reacting pyrrolidine with an appropriate alkylating agent, such as an alkyl halide, in the presence of a base like potassium carbonate (K₂CO₃) in a solvent like dimethylformamide (DMF). researchgate.net For less reactive alkylating agents, alternative methods such as using sodium hydride (NaH) or butyllithium (B86547) (BuLi) for deprotonation, or employing microwave-assisted synthesis, can be effective. researchgate.net

The synthesis of N-substituted lactams can be achieved through the alkylation of the cyclic imidate derived from pyrrolidin-2-one. For example, the imidate of pyrrolidin-2-one can be alkylated with phenacyl bromides to yield N-phenacylpyrrolidin-2-ones, which are precursors to other derivatives. arkat-usa.org Another example is the alkylation of pyrrolidine-2,5-dione with 2-(3,4-dihydro-1-naphthalenyl)ethyl-4-methylphenylsulfonates to produce N-alkylated imides. vulcanchem.com

| Pyrrolidine Derivative | Alkylating Agent | Conditions | Product | Yield | Reference |

| Pyrrolidine | Alkyl bromides | K₂CO₃, DMF or NaH, THF | N-Alkyl pyrrolidine | N/A | researchgate.net |

| Pyrrolidin-2-one (as imidate) | Phenacyl bromide | N/A | 1-Phenacylpyrrolidin-2-one | 79% | arkat-usa.org |

| Pyrrolidine-2,5-dione | 2-(3,4-Dihydro-1-naphthalenyl)ethyl-4-methylphenylsulfonate | N/A | N-Substituted imide | N/A | vulcanchem.com |

Specific Synthesis Protocols for this compound and Key Analogs

Synthesis of this compound-2,5-diones

This compound-2,5-diones, also known as N-phenylsuccinimides, are important synthetic intermediates. A classical and direct method for their synthesis is the condensation reaction between a succinic acid derivative and an aniline. For example, heating 3-phenylsuccinic acid with an appropriate arylamine or arylhydrazine at high temperatures (190-200°C) leads to cyclization and the formation of the corresponding 1-aryl-3-phenylpyrrolidine-2,5-dione. uj.edu.pl

Another common route involves the reaction of N-phenylmaleimide, a readily available starting material. The reduction of (E)-3-(2-nitrobenzylidene)-1-phenylpyrrolidine-2,5-dione, which can be synthesized in one pot from N-phenylmaleimide and 2-nitrobenzaldehyde, using iron in acetic acid can lead to cyclized products. jocpr.com Furthermore, N-phenylmaleimide can react with various nucleophiles in Michael addition reactions. For instance, reaction with indolizine (B1195054) derivatives in the presence of a catalyst can yield substituted this compound-2,5-diones. core.ac.uk

A domino reaction involving a Michael addition followed by O-alkylation has been reported for the construction of succinimide-substituted furanones, starting from N-phenylmaleimide. semanticscholar.org Additionally, rhodium-catalyzed C-H alkylation of indoles with N-phenylmaleimide provides a route to 3-indolyl-substituted this compound-2,5-diones with high yields. rsc.org

| Starting Material(s) | Reagent(s) | Conditions | Product | Yield | Reference |

| 3-Phenylsuccinic acid, Arylamine | Heat (190-200°C) | N/A | 1-Aryl-3-phenylpyrrolidine-2,5-dione | N/A | uj.edu.pl |

| N-Phenylmaleimide, 2-Nitrobenzaldehyde | Triphenylphosphine | Ethanol (B145695) | (E)-3-(2-Nitrobenzylidene)-1-phenylpyrrolidine-2,5-dione | Quantitative | jocpr.com |

| N-Phenylmaleimide, 2-Phenylindolizine | N/A | Reflux, 6h | 1-Phenyl-3-(2-phenyl-3-indolizinyl)-2,5-pyrrolidinedione | 84% | core.ac.uk |

| N-Phenylmaleimide, Ethyl 2-bromoacetate | NaH | THF | 3-(2-Ethoxy-4-oxo-4,5-dihydrofuran-3-yl)-1-phenylpyrrolidine-2,5-dione | 92% | semanticscholar.org |

| Indole derivative, N-Phenylmaleimide | [RhCp*Cl₂]₂, AgSbF₆ | 1,2-Dichloroethane, 80°C | 3-(Indol-2-yl)-1-phenylpyrrolidine-2,5-dione | 85% | rsc.org |

Synthesis of this compound-3-carboxylic acid Derivatives

Derivatives of this compound-3-carboxylic acid are valuable scaffolds in medicinal chemistry. Their synthesis can be approached in several ways. One strategy begins with itaconic acid, which is transformed in a five-step sequence into 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxylic acids. This involves an initial reaction with aniline to form 4-carboxymethyl-1-phenyl-5-oxopyrrolidine-3-carboxylic acid, followed by further transformations. mdpi.com

Another prominent method is the base-catalyzed Claisen-Schmidt condensation. The reaction of 5-oxo-1-phenylpyrrolidine-3-carboxylic acid with various aromatic aldehydes in the presence of a base like pyridine (B92270) yields (2Z, 4Z)-2,4-bis(substituted-benzylidene)-5-oxo-1-phenylpyrrolidine-3-carboxylic acid derivatives. sci-hub.se

Furthermore, Mannich-type reactions provide access to substituted derivatives. The reaction of 5-oxo-1-phenylpyrrolidine-3-carboxylic acid with paraformaldehyde and various primary or secondary amines yields 5-oxo-1-phenyl-4-((substituted amino)methyl)pyrrolidine-3-carboxylic acids.

| Starting Material(s) | Key Reagent(s) | Reaction Type | Product | Yield | Reference |

| Itaconic acid, Aniline | N/A | Multistep sequence | 4-Carboxymethyl-1-phenyl-5-oxopyrrolidine-3-carboxylic acid | N/A | mdpi.com |

| 5-Oxo-1-phenylpyrrolidine-3-carboxylic acid, Aromatic aldehydes | Pyridine | Claisen-Schmidt Condensation | (2Z, 4Z)-2,4-Bis(substituted-benzylidene)-5-oxo-1-phenylpyrrolidine-3-carboxylic acid | 35-42% | sci-hub.se |

| 5-Oxo-1-phenylpyrrolidine-3-carboxylic acid, Paraformaldehyde, Amines | Hydrochloric acid | Mannich Reaction | 5-Oxo-1-phenyl-4-((substituted amino)methyl)pyrrolidine-3-carboxylic acid | 52-65% | |

| 2-(5-((5-benzoyl-1H-benzo[d] rsc.orgacs.orgCurrent time information in Bangalore, IN. triazol-1-yl) methyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl) acetohydrazide, Succinic anhydride | Toluene | Cyclization | 2-Substituted-1-(acetamido)-5-oxopyrrolidine-3-carboxylic acid derivative | N/A | researchgate.net |

Synthesis of This compound-3-carbaldehyde (B2849063)

Specific synthetic routes for this compound-3-carbaldehyde are not extensively detailed in common literature. However, related isomers, such as this compound-2-carbaldehyde, can be synthesized through methods like oxidative ring contraction. For instance, 1-phenylpiperidine (B1584701) undergoes oxidative ring contraction to yield this compound-2-carbaldehyde with a 62% yield when treated with copper(II) acetate, oxygen, and potassium iodide. This suggests that ring contraction of a corresponding substituted piperidine (B6355638) could be a viable, albeit indirect, pathway.

Furthermore, the synthesis of related analogs, such as 5-oxo-1-phenylpyrrolidine-3-carboxylic acid, is well-established. nih.gov This involves the refluxing of 5-oxo-1-phenylpyrrolidine-3-carboxylic acid with appropriate aldehydes, like p-chlorobenzaldehyde, in ethanol with pyridine as a catalyst. nih.gov Such carboxylic acid precursors could potentially be converted to the desired aldehyde through selective reduction, although this multi-step process highlights the synthetic challenge.

Synthesis of 1-Methyl-3-phenylpyrrolidine (B2500617)

The synthesis of 1-methyl-3-phenylpyrrolidine can be accomplished through several routes, typically involving the construction of the pyrrolidine ring with the desired substituents. Current time information in Bangalore, IN. One common method involves the reaction of a Grignard reagent, such as phenylmagnesium bromide, with a suitable 1-methylpyrrolidine (B122478) derivative. Current time information in Bangalore, IN. Another approach is reductive cyclization. A related compound, 1-ethyl-3-phenylpyrrolidine, has been synthesized via this pathway, indicating its applicability to the 1-methyl analog.

More complex derivatives, like (2S)-1-methyl-5-oxo-3-phenylpyrrolidine-2-carboxylic acid, are synthesized through a multi-step process that includes Schiff base formation, acid-catalyzed cyclization to form the pyrrolidine ring, and subsequent oxidation.

Synthesis of 2-Phenylpyrrolidine (B85683)

Multiple effective methods exist for the synthesis of 2-phenylpyrrolidine. A prevalent strategy is the reduction of 2-phenylpyrrolidone. lkouniv.ac.in This transformation can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄). nih.gov In a typical procedure, (R)-5-phenylpyrrolidin-2-one is dissolved in tetrahydrofuran (B95107) and treated with LiAlH₄ to yield (R)-2-phenylpyrrolidine in high yield (81%). nih.gov

Additionally, a two-step, one-pot synthesis starting from pyrrolidin-2-one has been developed, which also concludes with a reduction step to furnish the final 2-phenylpyrrolidine product.

Stereoselective Synthesis Approaches

Achieving stereocontrol in the synthesis of phenylpyrrolidine derivatives is crucial for their application in pharmacology and as chiral ligands. Several advanced strategies have been developed to this end.

Asymmetric Catalysis : Enantioenriched 2-phenylpyrrolidines can be prepared via a palladium-catalyzed α-arylation of N-Boc-pyrrolidine. This method is followed by deprotection to yield the chiral amine with high enantiomeric excess (81-96% ee).

Chiral Auxiliaries : Chiral auxiliaries guide the stereochemical outcome of a reaction. For example, chiral N-α-methylbenzyl-2-phenylpyrrolidine has been prepared by reacting 1-phenyl-1,4-dibromobutane with S-(−)-α-methylbenzylamine. thieme-connect.com Another approach uses O-pivaloyl protected D-galactopyranosylamine as a chiral auxiliary to synthesize α-substituted homoallylamines with high diastereoselectivity, which are then cyclized to form 2-substituted pyrrolidines. rsc.org

Substrate-Controlled Reactions : The inherent chirality of a starting material can direct the formation of new stereocenters. A notable example is the stereoselective synthesis of (3R,5R)-cis-3-Hydroxy-5-phenylpyrrolidine from (R)-(+)-ethyl-4-chloro-3-hydroxybutanoate. acs.org A key step in this synthesis is the face- and chemo-selective hydrogenation of a cyclic imine intermediate using a Pt/C catalyst. acs.org

Nitro-Mannich Reaction : The stereoselective synthesis of substituted pyrrolidinones can be accomplished via a nitro-Mannich reaction, followed by lactamization. acs.org These pyrrolidinones can then be reduced to the corresponding pyrrolidines, providing access to a range of functionalized, chiral building blocks. acs.org

Novel Synthetic Routes and Green Chemistry Approaches

Modern synthetic chemistry emphasizes the development of novel, efficient, and environmentally benign methodologies.

Catalysis with Less Toxic Metals : A novel route for meso-1-substituted-3,4-dihydroxypyrrolidines employs a RuCl₃-catalyzed cis-dihydroxylation as the key step. whiterose.ac.uk This method serves as a greener alternative to the use of the highly toxic osmium tetroxide (OsO₄). whiterose.ac.uk

Reductive Amination : A tin(II) chloride-catalyzed reductive amination between dicarboxylic acids (like succinic acid) and aryl amines (like aniline) provides a pathway to N-aryl cyclic amines. nih.gov The reaction proceeds through the formation of a cyclic anhydride, which reacts with the amine to form this compound-2,5-dione, followed by reduction to yield the target this compound. nih.gov

Atom-Economical Reactions : Cross-dehydrogenative coupling (CDC) represents a powerful, atom-economical strategy for forming C-C bonds. It has been shown that this compound can react with pronucleophiles like nitromethane (B149229) using a copper catalyst to generate the desired coupled product in good yield.

Green Energy Sources : Microwave irradiation and ultrasound have been utilized to promote reactions and reduce reaction times, aligning with the principles of green chemistry. A solvent-free synthesis of 1-aryl-3-methyl-3-phenylpyrrolidine-2,5-diones (succinimide derivatives) from 3-methyl-3-phenylsuccinic acid and substituted anilines has been successfully performed using microwave irradiation. Ultrasound has also been employed to facilitate [3+2] cycloaddition reactions to produce complex spiro-pyrrolidine derivatives.

Chemical Transformations and Reactivity of 1 Phenylpyrrolidine Systems

Oxidation Reactions

The oxidation of 1-phenylpyrrolidine primarily targets the α-position to the nitrogen atom, leading to the formation of reactive intermediates such as radical cations and iminium ions. rsc.org These intermediates are precursors for a variety of functionalized products. Electrochemical and catalytic methods have been effectively employed for these transformations.

Electrochemical oxidation of this compound has been studied to identify the fleeting intermediates involved. rsc.org Using techniques like online electrochemical mass spectrometry, researchers have directly observed the formation of the this compound radical cation ([M]˙⁺) and the subsequent iminium ion ([M − H]⁺), which is formed via deprotonation of the highly acidic radical cation. rsc.orgscispace.com The neutral α-amino C(sp³) radical ([M − H]˙) is a key intermediate inferred from these observations. rsc.orgscispace.com Dimerization of these reactive species has also been detected. rsc.org Cyclic voltammetry studies show that this compound has a relatively low oxidation peak potential of 0.85 V, making it readily oxidizable at an anode. rsc.org

Metal-based catalytic systems also facilitate the oxidation of this compound. A binuclear copper(II) complex of 7-azaindole, under an oxygen atmosphere, catalyzes the oxidation of this compound to yield cyclic dimers. oup.comoup.com However, when the reaction is conducted in the presence of triethylamine (B128534), the outcome shifts, producing the corresponding γ-lactam. oup.comoup.com Furthermore, carbon dot sensitized photoanodes have been used to drive the visible-light-induced oxidation of this compound, enabling its α-heteroarylation with 2-chlorobenzothiazole (B146242) to produce 2-(1-phenylpyrrolidin-2-yl)benzo[d]thiazole in high yield. chemrxiv.org

Table 1: Selected Oxidation Reactions of this compound Systems

| Method | Oxidant/Catalyst | Substrate | Product | Reference |

|---|---|---|---|---|

| Electrochemical Oxidation | Anode (BPE-nanoESI-MS) | This compound | This compound radical cation, Iminium ion, Dimers | rsc.orgscispace.com |

| Catalytic Oxidation | Binuclear Copper(II) complex / O₂ | This compound | Cyclic dimers | oup.comoup.com |

| Catalytic Oxidation | Binuclear Copper(II) complex / O₂ / Triethylamine | This compound | γ-Lactam | oup.comoup.com |

| Photocatalytic Oxidation | Carbon Dot/ZnO Photoanode | This compound | 2-(1-phenylpyrrolidin-2-yl)benzo[d]thiazole | chemrxiv.org |

Reduction Reactions

The pyrrolidine (B122466) ring of this compound is a saturated heterocycle and is generally resistant to reduction under standard conditions. Therefore, reduction reactions in this system typically target appended functional groups on either the pyrrolidine or the phenyl ring.

For instance, derivatives such as 3-methylidene-1-phenylpyrrolidine-2,5-dione (B3051495) undergo reduction of their carbonyl groups when treated with reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. Similarly, succinimide (B58015) derivatives can be effectively reduced to the corresponding pyrrolidines. The reduction of 1-benzyl-3,3-diphenylpyrrolidine-2,5-dione to 3,3-diphenylpyrrolidine (B2568857) was successfully achieved using borane-tetrahydrofuran (B86392) complex (BH₃·THF), generated in situ from sodium borohydride and iodine. arkat-usa.org An attempt to use lithium aluminum hydride for a similar reduction resulted in the decomposition of the starting material. arkat-usa.org

Table 2: Reduction of this compound Derivatives

| Reagent | Substrate | Functional Group Reduced | Product Class | Reference |

|---|---|---|---|---|

| Sodium Borohydride / LiAlH₄ | 3-Methylidene-1-phenylpyrrolidine-2,5-dione | Carbonyl groups | Pyrrolidinone derivative | |

| BH₃·THF | 1-Benzyl-3,3-diphenylpyrrolidine-2,5-dione | Amide carbonyls | Pyrrolidine | arkat-usa.org |

Substitution Reactions

Substitution reactions on the this compound system can occur on the aromatic ring. The N-phenyl group can undergo electrophilic aromatic substitution, a reaction characteristic of activated aromatic systems like anilines. The nitrogen atom of the pyrrolidine ring activates the phenyl ring, directing incoming electrophiles primarily to the ortho and para positions.

Examples include standard electrophilic aromatic substitutions such as nitration, using reagents like nitric acid, or halogenation with elemental halogens (e.g., chlorine, bromine). These reactions must be conducted under controlled temperature conditions to prevent overreaction. Additionally, N,N-dialkylated anilines, a class to which this compound belongs, are known to react with carbocation electrophiles at the C4 (para) position of the phenyl ring. uni-muenchen.de

Derivatization Reactions for Functionalization

The this compound core can be extensively modified through various derivatization reactions to introduce new functional groups and build molecular complexity. These reactions often exploit the reactivity of the α-C–H bonds or the nitrogen atom.

A notable example is the iron-catalyzed α-C(sp³)–H amination of N-heterocycles. d-nb.info Using FeCl₂ as a catalyst, this compound can be selectively aminated at the α-position to yield Troc-protected aminals. d-nb.info This method is applicable to the late-stage functionalization of complex molecules. d-nb.info

The core structure of the pyrrolidine ring itself can be dramatically altered. A skeletal modification strategy has been developed to convert pyrrolidines into linear dienes. nih.gov This process involves N-sulfonylazidonation followed by a rearrangement of the resulting sulfamoyl azide (B81097) intermediate, effectively removing the nitrogen atom and deconstructing the five-membered ring to form versatile dienes. nih.gov Another derivatization involves the transformation of 1-phenylpyrrolidin-2-ones. Substituted S-(1-phenylpyrrolidin-2-on-3-yl)isothiuronium salts can be synthesized and subsequently undergo ring transformation to yield substituted 2-imino-5-[2-(phenylamino)ethyl]thiazolidin-4-ones. researchgate.net

Cycloaddition Reactions and Annulation

Cycloaddition reactions are a powerful tool for constructing complex heterocyclic systems from this compound derivatives. The 1,3-dipolar cycloaddition reaction is particularly prominent in this context, often utilizing derivatives like (E)-3-arylidene-1-phenylpyrrolidine-2,5-diones as dipolarophiles.

These electron-deficient alkenes react with azomethine ylides, generated in situ from the condensation of α-amino acids (such as L-proline or sarcosine) and cyclic 1,2-diketones (like isatin (B1672199) or acenaphthenequinone), in a one-pot, three-component [3+2] cycloaddition. acs.orgnih.gov This reaction provides highly functionalized and stereochemically complex dispiropyrrolidine and spiropyrrolizidine derivatives with high regio- and diastereoselectivity. acs.orgnih.gov The stereochemistry of these N-heterocycles has been confirmed by X-ray diffraction studies. acs.org

In a related transformation, the 1,3-dipolar cycloaddition of cis-2,3-dibenzoyl-1-phenylaziridine with dipolarophiles like dimethyl fumarate (B1241708) leads to the formation of various isomeric dimethyl 2,5-dibenzoyl-1-phenylpyrrolidine-3,4-dicarboxylates. publish.csiro.au The reaction proceeds through an intermediate azomethine ylide formed by the thermal ring-opening of the aziridine. publish.csiro.au

Table 3: [3+2] Cycloaddition for Spiro-Heterocycle Synthesis

| Dipolarophile | Azomethine Ylide Source | Product Class | Reference |

|---|---|---|---|

| (E)-3-Arylidene-1-phenylpyrrolidine-2,5-dione | L-Proline + Isatin | Spirooxindolepyrrolizidines | acs.org |

| (E)-3-Arylidene-1-phenylpyrrolidine-2,5-dione | 2-Phenylglycine + Isatin | Succinimide-substituted dispiropyrrolidines | nih.gov |

| (E)-3-Arylidene-1-phenylpyrrolidine-2,5-dione | L-Proline + Acenaphthenequinone | Spiropyrrolizidine derivatives | acs.org |

Metal-Catalyzed Transformations

Metal catalysis provides efficient pathways for the functionalization of this compound, particularly through the activation of C–H and C–N bonds. A range of transition metals, including iron, nickel, and ruthenium, have been employed.

Iron-catalyzed reactions have been shown to cleave the C–N bond of the pyrrolidine ring. oup.com When this compound is treated with ethyl diazoacetate (EDA) in the presence of a catalytic amount of FeCl₃ in ethanol (B145695), an ethyl ether is formed, indicating that an alkyl chain is cleaved from the nitrogen and trapped by the solvent. oup.com More recently, an iron(II) chloride catalyst has been used for the site-selective intermolecular C(sp³)–H amination at the α-position of N-heterocycles, including this compound. d-nb.info

Dual catalysis systems combining a metal catalyst with a photoredox catalyst have emerged as a powerful strategy. A nickel/photoredox system enables the direct α-arylation of N-phenylpyrrolidine with a wide range of aryl halides. rsc.org In this process, the photoredox catalyst generates an α-amino radical, which is then intercepted by the nickel catalyst to forge the new C–C bond. rsc.org A similar dual nickel/photoredox catalytic approach has been developed for the direct acylation of the α-C(sp³)–H bond of N-phenylpyrrolidine with acyl chlorides, affording α-amino ketones. nih.gov

Table 4: Selected Metal-Catalyzed Transformations of this compound

| Metal Catalyst | Reaction Type | Coupling Partner | Product | Reference |

|---|---|---|---|---|

| FeCl₃ | C–N Bond Cleavage | Ethyl diazoacetate | Ethyl ether derivative | oup.com |

| FeCl₂ | α-C(sp³)–H Amination | Troc-azide | α-Troc-protected aminal | d-nb.info |

| NiCl₂·glyme / Ir-photocatalyst | α-C(sp³)–H Arylation | Aryl halides | α-Aryl-1-phenylpyrrolidine | rsc.org |

| NiCl₂·DME / Ir-photocatalyst | α-C(sp³)–H Acylation | Acyl chlorides | α-Acyl-1-phenylpyrrolidine | nih.gov |

Photo(redox) Catalysis in this compound Chemistry

Visible-light photoredox catalysis has become a cornerstone for the activation of this compound under mild conditions. The core principle involves a single-electron transfer (SET) from the electron-rich amine to a photoexcited catalyst. kaust.edu.sa This oxidation generates a this compound radical cation, which readily undergoes deprotonation to form a key α-amino radical intermediate. rsc.orgrsc.org This radical can then engage in a variety of bond-forming reactions.

This strategy has been successfully applied to C–C coupling reactions. For example, the photoredox-catalyzed coupling of this compound with phenyl trans-styryl sulfone has been achieved using cadmium sulfide (B99878) (CdS) quantum dots as the photocatalyst, where the photo-oxidation of the amine is the rate-limiting step. nih.gov The aza-Henry reaction, coupling N-phenylpyrrolidine with nitromethane (B149229), has also been accomplished using visible light photoredox catalysis. kaust.edu.sa

Dual catalytic systems that merge photoredox catalysis with transition metal catalysis have proven particularly effective. beilstein-journals.org In these systems, an iridium or ruthenium-based photocatalyst is typically used to generate the α-amino radical from this compound. rsc.orgnih.gov This radical is then captured by a nickel co-catalyst, enabling cross-coupling reactions with partners like aryl halides or acyl chlorides that are not readily achievable with photoredox catalysis alone. rsc.orgnih.gov The mechanism for the α-arylation involves the photoexcited iridium(III) catalyst oxidizing N-phenylpyrrolidine to its radical cation, which deprotonates to the α-amino radical. rsc.org This radical intercepts a Ni(II)-aryl intermediate to form a Ni(III) species, which then undergoes reductive elimination to yield the α-arylated product and a Ni(I) species, closing both catalytic cycles. rsc.org

Table 5: Selected Photoredox-Catalyzed Reactions of this compound

| Catalyst System | Reaction Type | Coupling Partner | Product | Reference |

|---|---|---|---|---|

| CdS Quantum Dots | C–C Coupling | Phenyl trans-styryl sulfone | α-Coupled product | nih.gov |

| Ir(ppy)₃ | Aza-Henry Reaction | Nitromethane | α-(Nitromethyl)-1-phenylpyrrolidine | kaust.edu.sa |

| Ir(dF(CF₃)ppy)₂(dtbbpy)PF₆ + NiCl₂·glyme | α-Arylation (Dual Catalysis) | Aryl halides | α-Aryl-1-phenylpyrrolidine | rsc.org |

| Ir(ppy)₂(dtbbpy)PF₆ + NiCl₂·DME | α-Acylation (Dual Catalysis) | Acyl chlorides | α-Acyl-1-phenylpyrrolidine | nih.gov |

| Carbon Dot/ZnO Photoanode | α-Heteroarylation | 2-Chlorobenzothiazole | 2-(1-phenylpyrrolidin-2-yl)benzo[d]thiazole | chemrxiv.org |

Reaction Mechanisms and Pathways

The diverse reactivity of this compound and its derivatives can be understood through several key reaction mechanisms, including C–H functionalization, the involvement of radical intermediates, nucleophilic attacks, and photochemical pathways. These mechanisms often dictate the regio- and stereoselectivity of the resulting products.

The direct functionalization of α-amino C(sp³)–H bonds in tertiary amines like this compound is a powerful strategy for constructing complex molecular architectures. nih.govresearchgate.net This transformation can be achieved through various methods, including electrochemical oxidation and transition metal catalysis. nih.govrsc.org

A common mechanistic pathway involves the initial oxidation of the tertiary amine to generate an α-amino C(sp³)–H radical. nih.govrsc.org In electrochemical methods, this compound can be oxidized at an anode to form a this compound radical cation. nih.govrsc.orgscispace.com This radical cation is highly acidic and readily undergoes deprotonation to yield a neutral α-amino C(sp³) radical. nih.govrsc.org This radical intermediate can then participate in further reactions, such as addition to vinyl sulfones to form new carbon-carbon bonds. nih.govrsc.org

Alternatively, transition metal catalysts can facilitate α-C(sp³)–H functionalization. nih.gov These reactions may proceed through the formation of a C(sp³)-metal species as a key intermediate. nih.gov Another pathway involves hydrogen atom transfer (HAT), where a catalyst directly abstracts a hydrogen atom from the α-position to generate the α-amino C(sp³) radical. nih.govnih.gov

The site-selectivity of these reactions, favoring the α-position to the nitrogen atom, is a key feature, even in the presence of other potentially reactive C–H bonds. d-nb.info

Radical intermediates play a crucial role in many reactions involving this compound systems. nih.govresearchgate.net As discussed in the previous section, the electrochemical oxidation of this compound generates a this compound radical cation, which then forms a neutral α-amino C(sp³) radical upon deprotonation. nih.govrsc.orgscispace.com The existence of these short-lived radical species has been evidenced through techniques like mass spectrometry, where the radical cation and its subsequent products have been directly detected. nih.govrsc.orgscispace.com

The α-amino C(sp³) radical is a key intermediate that can undergo various transformations. nih.gov For instance, it can add to a double bond, as seen in its reaction with phenyl trans-styryl sulfone, to yield another C(sp³) radical, ultimately leading to a vinylation product. researchgate.netscispace.com Dimerization of the reactive species has also been observed during the electrooxidation process of this compound. nih.govrsc.org

In some cases, the α-amino radical can be further oxidized to an iminium cation, another important reactive intermediate that can participate in cross-dehydrogenative coupling reactions. scispace.com The generation and reaction of these radical intermediates are central to the synthetic utility of C–H functionalization reactions of this compound. nih.govnih.gov

Table 1: Key Radical Intermediates in this compound Reactions

| Intermediate | Method of Generation | Subsequent Reactivity |

| This compound radical cation | Electrochemical oxidation | Deprotonation to form a neutral α-amino C(sp³) radical |

| α-Amino C(sp³) radical | Deprotonation of the radical cation | Addition to double bonds, further oxidation to an iminium cation |

| Iminium cation | Oxidation of the α-amino radical | Cross-dehydrogenative coupling reactions |

This table is based on information from references nih.govrsc.orgscispace.com.

Nucleophilic attack is a fundamental reaction mechanism for this compound and its derivatives, particularly in substitution and cycloaddition reactions. ksu.edu.salibretexts.org In nucleophilic substitution reactions, an electron-rich nucleophile attacks an electrophilic carbon atom, leading to the displacement of a leaving group. ksu.edu.sapdx.edu The nature of the substrate, nucleophile, and solvent determines whether the reaction proceeds through an Sₙ1 or Sₙ2 mechanism. pdx.eduyoutube.com

The Sₙ2 mechanism involves a single, concerted step where the nucleophile attacks the carbon from the backside, resulting in an inversion of stereochemistry. ksu.edu.salibretexts.orgyoutube.com This pathway is favored for primary and secondary alkyl halides. pdx.edu

The Sₙ1 mechanism is a two-step process. saskoer.ca The first and rate-determining step is the departure of the leaving group to form a planar carbocation intermediate. saskoer.ca The nucleophile then attacks the carbocation from either face, which can lead to a mixture of stereoisomers. youtube.comsaskoer.ca This mechanism is typical for tertiary alkyl halides. pdx.edu

In the context of this compound derivatives, such as (E)-3-arylidene-1-phenylpyrrolidine-2,5-diones, the system can act as a dipolarophile in [3+2] cycloaddition reactions with azomethine ylides. researchgate.net The azomethine ylide, acting as a nucleophile, attacks the double bond of the pyrrolidine-2,5-dione derivative. The regioselectivity of this attack is influenced by the electronic and steric properties of both the dipole and the dipolarophile. researchgate.net

Photochemical reactions of this compound systems are initiated by the absorption of light, which promotes the molecule to an electronically excited state. slideshare.netlibretexts.org This excited state can then undergo various transformations not readily accessible under thermal conditions.

A key photochemical reaction mechanism involving this compound derivatives is photoinduced electron transfer (PET). capes.gov.br For example, the irradiation of aqueous solutions of 1-methyl-2-phenyl-1-pyrrolinium perchlorate (B79767) in the presence of α-heteroatom-substituted alkanoate anions leads to the formation of adducts and reduction products. capes.gov.br Mechanistic studies indicate that these reactions are initiated by a one-electron transfer from the alkanoate to the excited singlet state of the pyrrolinium salt. capes.gov.br This electron transfer is followed by processes such as decarboxylation to generate radical intermediates that lead to the final products. capes.gov.br

The efficiency of these photoreactions is related to the fluorescence-quenching efficiencies and the properties of the radicals formed through electron transfer. capes.gov.br Photocatalysis can also be employed, where a photocatalyst absorbs light and initiates the reaction, often through the generation of reactive oxygen species or by facilitating electron transfer. researchgate.net

Table 2: Examples of Photochemical Reactions of this compound Derivatives

| Reactant | Reagent | Product Type | Mechanism |

| 1-Methyl-2-phenyl-1-pyrrolinium perchlorate | α-Hydroxyalkanoate anions | 2-(Hydroxyalkyl)pyrrolidine adducts, reduction product | Photoinduced electron transfer |

| 1-Methyl-2-phenyl-1-pyrrolinium perchlorate | Ethoxyacetate | 2-(Ethoxymethyl)pyrrolidine adduct | Photoinduced electron transfer |

| 1-Methyl-2-phenyl-1-pyrrolinium perchlorate | N-Acetylglycinate | 2-(Acetylaminomethyl)pyrrolidine adduct | Photoinduced electron transfer |

This table is based on information from reference capes.gov.br.

Stereoselectivity refers to the preferential formation of one stereoisomer over another in a chemical reaction. durgapurgovtcollege.ac.in In the context of this compound systems, stereoselectivity is a critical aspect of many reaction mechanisms, particularly those that create new stereocenters.

In nucleophilic substitution reactions, the mechanism dictates the stereochemical outcome. Sₙ2 reactions proceed with inversion of configuration, making them stereospecific. ksu.edu.sadurgapurgovtcollege.ac.in In contrast, Sₙ1 reactions, which proceed through a planar carbocation intermediate, are generally not stereoselective and can lead to a racemic or near-racemic mixture of products if a new stereocenter is formed. saskoer.ca

For cycloaddition reactions, such as the [3+2] cycloaddition of azomethine ylides to (E)-3-arylidene-1-phenylpyrrolidine-2,5-diones, high diastereoselectivity is often observed. researchgate.netresearchgate.net The stereochemistry of the resulting spiropyrrolidine derivatives is controlled by the trajectory of the nucleophilic attack of the ylide onto the dipolarophile. researchgate.net Density functional theory (DFT) calculations can be used to model the transition states and predict the most favorable stereochemical outcome, which is often under kinetic control. researchgate.net

In the synthesis of substituted pyrrolidinones via a nitro-Mannich reaction, multiple contiguous stereocenters can be generated with high diastereoselectivity in a one-pot process. ucl.ac.uk The development of asymmetric variants of such reactions, often employing chiral ligands or catalysts, aims to achieve high enantioselectivity, the preferential formation of one enantiomer. ucl.ac.uk

Spectroscopic and Computational Analysis of 1 Phenylpyrrolidine Compounds

Advanced Spectroscopic Characterization Techniques

A variety of spectroscopic methods are employed to elucidate the intricate details of 1-phenylpyrrolidine compounds. These techniques offer insights into the molecular structure, bonding, and electronic transitions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For this compound and its derivatives, ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. rsc.orgarkat-usa.orgrsc.org

In the ¹H NMR spectrum of this compound, the protons on the pyrrolidine (B122466) ring typically appear as multiplets in the upfield region, while the aromatic protons of the phenyl group are observed as multiplets in the downfield region. arkat-usa.org For instance, in a study of 3,3-diarylpyrrolidines, the ¹H NMR spectrum of a this compound derivative showed signals at δ 2.47 (t, J = 6.3 Hz, 2H), 3.22 (t, J = 6.3 Hz, 2H), 3.80 (s, 2H), 6.51 (d, J = 8.1 Hz, 2H), and 6.60 (t, J = 7.2 Hz, 1H). arkat-usa.org

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. The chemical shifts in ¹³C NMR are sensitive to the electronic environment of each carbon atom. For substituted 1-phenylpyrrolidines, the carbon signals of the pyrrolidine ring and the phenyl group can be clearly distinguished and assigned. rsc.orgarkat-usa.org

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), are invaluable for establishing connectivity between protons and determining the spatial proximity of atoms, which is crucial for conformational analysis. acs.orgacs.org For example, ¹H-¹H COSY and NOESY experiments have been used to study the solution-phase conformations of the nicotine (B1678760) analogue 2-phenylpyrrolidine (B85683), revealing the presence of only cis conformers in solution. acs.org

Table 1: Representative ¹H NMR Data for this compound Derivatives

| Compound | Solvent | Chemical Shift (δ ppm) and Multiplicity |

|---|---|---|

| 1-phenyl-2-(p-tolyl)pyrrolidine rsc.org | CDCl₃ | 7.18 – 7.12 (m, 6H), 6.63 (t, J = 7.2 Hz, 1H), 6.49 (d, J = 8.1 Hz, 2H), 4.70 (dd, J = 8.1, 1.0 Hz, 1H), 3.73 – 3.66 (m, 1H), 3.39 (q, J = 9.0 Hz, 1H), 2.42 – 2.34 (m, 1H), 2.32 (s, 3H), 2.11 – 1.83 (m, 3H) |

| This compound arkat-usa.org | - | 2.47 (t, J = 6.3 Hz, 2H), 3.22 (t, J = 6.3 Hz, 2H), 3.80 (s, 2H), 6.51 (d, J = 8.1 Hz, 2H), 6.60 (t, J = 7.2 Hz, 1H) |

| 1-phenyl-2-(o-tolyl)pyrrolidine rsc.org | CDCl₃ | 7.22 (d, J = 7.4 Hz, 1H), 7.16 (t, J = 7.7 Hz, 3H), 7.13 – 7.06 (m, 2H), 6.65 (t, J = 7.2 Hz, 1H), 6.44 (d, J = 8.2 Hz, 2H), 4.86 (d, J = 8.2 Hz, 1H), 3.82 – 3.70 (m, 1H) |

Table 2: Representative ¹³C NMR Data for this compound Derivatives

| Compound | Solvent | Chemical Shift (δ ppm) |

|---|---|---|

| 1-phenyl-2-(p-tolyl)pyrrolidine rsc.org | CDCl₃ | 147.9, 147.2, 146.3, 139.0, 129.1, 118.9, 116.0, 112.5, 108.4, 106.6, 101.0, 62.9, 49.2, 36.3, 23.2 |

| 2-(4-chlorophenyl)-1-phenylpyrrolidine rsc.org | CDCl₃ | 171.4, 147.1, 146.0, 135.6, 129.1, 126.8, 126.1, 116.0, 112.5, 62.8, 49.2, 43.4, 39.3, 36.1, 23.2, 14.4, 13.0 |

| 1-phenyl-2-(o-tolyl)pyrrolidine rsc.org | CDCl₃ | 158.4, 147.3, 136.7, 129.1, 127.0, 115.8, 113.9, 112.4, 62.4, 55.4, 49.1, 36.3, 23.2 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In this compound derivatives, characteristic IR absorption bands can be observed for C-H, C-N, and C=C stretching and bending vibrations. rsc.orgresearchgate.net For instance, the FT-IR spectrum of 1-phenyl-2-(p-tolyl)pyrrolidine shows bands at 2879, 1598, 1503, 1485, 1357, 1235, 1038, 748, and 692 cm⁻¹. rsc.org The bands in the 1600-1450 cm⁻¹ region are typically associated with the aromatic C=C stretching vibrations of the phenyl ring. The C-N stretching vibration usually appears in the 1250-1020 cm⁻¹ range. rsc.org

Table 3: Characteristic FT-IR Bands for this compound Derivatives

| Compound | Wavenumber (cm⁻¹) |

|---|---|

| 1-phenyl-2-(p-tolyl)pyrrolidine rsc.org | 2879, 1598, 1503, 1485, 1357, 1235, 1038, 748, 692 |

| 2-(4-chlorophenyl)-1-phenylpyrrolidine rsc.org | 2970, 1628, 1598, 1505, 1425, 1363, 1287, 1095, 748, 692 |

| 1-phenyl-2-(o-tolyl)pyrrolidine rsc.org | 2966, 1599, 1505, 1363, 1246, 1174, 1035, 747, 692 |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. For this compound compounds, the UV-Vis spectra are dominated by π-π* transitions of the aromatic phenyl ring. acs.orgresearchgate.netnih.gov The position and intensity of the absorption bands can be influenced by substituents on the phenyl or pyrrolidine rings. Studies on derivatives like 5-oxo-1-phenylpyrrolidine-3-carboxylic acid have utilized UV-Vis spectroscopy to establish their chemical structures. researchgate.netnih.gov The formation of an electron donor-acceptor (EDA) complex between this compound and 1,4-dicyanobenzene can be observed through the appearance of a new absorption band in the UV-Vis spectrum. rsc.org

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns. rsc.org In the mass spectrum of this compound, the molecular ion peak (M⁺) is typically observed, confirming the molecular weight. rsc.org High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound with high confidence. For example, the HRMS (ESI-TOF) of 1-phenyl-2-(p-tolyl)pyrrolidine calculated for C₁₇H₂₀N⁺ ([M+H]⁺) is 238.1590, with a found value of 238.1586. rsc.org Online electrochemical mass spectrometry has been used to detect short-lived intermediates, such as the this compound radical cation and the corresponding iminium ion, during electrochemical oxidation reactions. rsc.orgscispace.com

X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry. For chiral this compound derivatives, single-crystal X-ray analysis can unambiguously establish the spatial arrangement of atoms and the conformation of the pyrrolidine ring. nih.gov Studies on 1,2,5-substituted 2-phenylpyrrolidine derivatives have confirmed a butterfly-like conformation for these compounds. nih.gov In these structures, the pyrrolidine ring can adopt either a half-chair or an envelope conformation. nih.gov

Resonant two-photon ionization (R2PI) and microwave spectroscopy are powerful techniques for studying the intrinsic conformational properties of molecules in the gas phase, free from solvent effects. acs.orgresearchgate.net These methods have been applied to the nicotine analogue 2-phenylpyrrolidine to investigate its conformational landscape. acs.orgnih.gov R2PI spectroscopy, combined with hole-burning experiments, indicated the presence of only one dominant conformer in a free jet expansion. acs.orgnih.gov Microwave spectroscopy provided precise rotational constants for this conformer, which were in excellent agreement with theoretical calculations for a trans conformer with a perpendicular arrangement between the two rings. acs.orgnih.gov This is in stark contrast to the solution phase, where only cis conformers are observed, highlighting the significant influence of the environment on molecular conformation. acs.org

X-ray Diffraction Studies for Stereochemistry

Theoretical and Computational Chemistry Studies

Theoretical and computational chemistry provide powerful tools for understanding the molecular structure, properties, and reactivity of this compound and its derivatives at an atomic level. These methods complement experimental data, offering insights that can be difficult to obtain through laboratory work alone.

Density Functional Theory (DFT) has become a primary computational method for investigating the properties of this compound-based compounds. researchgate.netresearchgate.netnih.govnih.gov DFT calculations are used to optimize molecular geometries, predict vibrational frequencies, and analyze electronic properties. nih.govnih.gov For instance, in studies of derivatives like 5-oxo-1-phenylpyrrolidine-3-carboxylic acid and (2Z,4Z)-2,4-bis(4-chlorobenzylidene)-5-oxo-1-phenylpyrrolidine-3-carboxylic acid (BCOPCA), DFT methods, particularly with the B3LYP hybrid functional and basis sets like 6-31G(d,p), have been extensively employed. researchgate.netnih.govnih.govresearchgate.net These calculations provide optimized bond lengths and angles that are generally in good agreement with experimental data where available. researchgate.net

DFT is also crucial for interpreting spectroscopic data. Theoretical vibrational frequencies calculated via DFT, often with scaling factors, show a strong correlation with experimental FT-IR and FT-Raman spectra, aiding in the assignment of vibrational modes. researchgate.net Furthermore, DFT is used to compute thermodynamic properties such as heat capacity, entropy, and enthalpy at various temperatures, providing a deeper understanding of the molecule's thermal behavior. researchgate.netnih.govnih.gov

Quantum chemical calculations, a broad category that encompasses DFT, are fundamental to the study of this compound derivatives. researchgate.netnih.govnih.gov These calculations are used to determine a wide range of molecular properties. For example, methods like the MNDO semi-empirical method have been used for molecular orbital optimization in conformational analyses of phenylsuccinimide derivatives, which share structural similarities. researchgate.net

Quantum calculations are instrumental in understanding intramolecular interactions, polarizability, and hyperpolarizability, which are key to identifying materials with potential nonlinear optical (NLO) properties. researchgate.netnih.govnih.gov For several this compound derivatives, the total first static hyperpolarizability (β₀) has been calculated, indicating their potential as future NLO materials. researchgate.netnih.govnih.govresearchgate.net These computational approaches establish a solid foundation for correlating a molecule's structure with its chemical and physical properties. nih.gov

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. While specific MD studies on the parent this compound are not extensively documented in the provided results, the methodology has been applied to its derivatives to understand their stability and interactions in biological systems. For instance, MD simulations of a 5-oxo-1-phenylpyrrolidine-3-carboxylic acid analog complexed with the Nei2 enzyme from Mycobacterium tuberculosis suggested the formation of a stable complex, highlighting the potential of this class of compounds. researchgate.net These simulations provide insights into how the molecule interacts with its environment, including hydrogen bonding and hydrophobic interactions with key residues over time. researchgate.net

The three-dimensional shape of a molecule is critical to its function. Conformational analysis of this compound and its derivatives investigates the different spatial arrangements of the atoms and their relative stabilities. The pyrrolidine ring itself is not planar and can adopt various puckered conformations, such as twist and envelope forms. nih.gov

The electronic properties of this compound derivatives are extensively studied using computational methods to understand their reactivity and charge distribution.

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as frontier molecular orbitals (FMOs). ekb.eg The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. ekb.eg The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability; a smaller gap suggests that charge transfer can occur more readily within the molecule. researchgate.netekb.eg For various 5-oxo-1-phenylpyrrolidine derivatives, HOMO-LUMO analysis has been performed to explain intramolecular charge transfer phenomena. researchgate.netnih.govnih.gov

Natural Bond Orbital (NBO) Analysis: NBO analysis is used to investigate hyperconjugative interactions, intramolecular charge transfer (ICT), and the delocalization of electron density from occupied (donor) to unoccupied (acceptor) orbitals. researchgate.netresearchgate.netdergipark.org.tr This analysis provides insight into the stability of the molecule arising from these interactions and helps to understand bonding and anti-bonding orbital interactions. nih.gov

Molecular Electrostatic Potential (MESP/ESP): MESP and ESP maps are visual tools that illustrate the charge distribution on the surface of a molecule. researchgate.netresearchgate.netnih.govnih.gov These maps identify electrophilic (electron-poor, often colored blue) and nucleophilic (electron-rich, often colored red) regions. researchgate.netekb.eg For derivatives like BCOPCA, MESP and ESP maps have been used to locate regions of low and high electron density, which is crucial for predicting sites of chemical reactivity. nih.govnih.gov

Table 1: Calculated Electronic Properties of a Propolisbenzofuran B Molecule (Example Data) This table presents example data for a related complex molecule to illustrate the typical output of these analyses.

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.075 |

| ELUMO | -2.343 |

| Energy Gap (ΔE) | 3.732 |

Data sourced from a computational study on propolisbenzofuran B at the B3LYP/6–311++G(d,p) level. nih.gov

A significant application of theoretical calculations is the prediction of spectroscopic data, which serves as a powerful tool for structure verification and interpretation of experimental spectra.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used within a DFT framework to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of this compound derivatives. researchgate.netresearchgate.netnih.gov The calculated chemical shifts are then compared with experimental values, often showing good agreement after referencing to a standard like tetramethylsilane (B1202638) (TMS). researchgate.netnih.gov This correlation helps in the definitive assignment of signals in the experimental NMR spectra. researchgate.net

Vibrational Spectroscopy (IR & Raman): Theoretical calculations are used to compute the harmonic vibrational frequencies of molecules. researchgate.net These calculated frequencies, when scaled appropriately, typically match well with the experimental FT-IR and FT-Raman spectra. researchgate.net This allows for a detailed assignment of the observed vibrational bands to specific molecular motions. nih.govnih.gov

UV-Visible Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis) of compounds. researchgate.netresearchgate.net By calculating the electronic transitions and their corresponding wavelengths, TD-DFT helps in understanding the transitions observed in experimental UV-Vis spectra, often in conjunction with NBO analysis to correlate possible transitions. researchgate.net

Table 2: Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts for BCOPCA This table shows an example comparison for a derivative of this compound.

| Atom No. | Experimental δ (ppm) | Calculated δ (ppm) |

|---|---|---|

| C1 | 168.3 | 167.9 |

| C4 | 134.7 | 134.1 |

| C5 | 130.4 | 130.1 |

| C6 | 129.2 | 128.9 |

| C8 | 55.8 | 55.4 |

Data sourced from a study on (2Z,4Z)-2,4-bis(4-chlorobenzylidene)-5-oxo-1-phenylpyrrolidine-3-carboxylic acid (BCOPCA). researchgate.net

Non-Linear Optical (NLO) Properties

The non-linear optical (NLO) properties of materials are at the forefront of research in photonics and optoelectronics. Organic compounds, in particular, have been investigated for their potential in NLO applications due to their high optical nonlinearities, fast response times, and structural tailorability. Computational methods, especially Density Functional Theory (DFT), have become instrumental in predicting and understanding the NLO response of molecules.

Research into this compound derivatives has revealed their potential as attractive materials for future NLO applications. researchgate.netresearchgate.net The key parameter for evaluating a molecule's NLO response is the first static hyperpolarizability (β₀). A higher β₀ value indicates a stronger NLO response.

DFT calculations have been employed to determine the hyperpolarizability of several this compound compounds. For instance, a novel compound, 4-(morpholinomethyl)-5-oxo-1-phenylpyrrolidine-3-carboxylic acid, was synthesized and analyzed. researchgate.net Its computed total first static hyperpolarizability was found to be significant, indicating its promise as an NLO material. researchgate.net Similarly, another derivative, (2Z,4Z)-2,4-bis(4-chlorobenzylidene)-5-oxo-1-phenylpyrrolidine-3-carboxylic acid (BCOPCA), was also studied. researchgate.net The calculations for this molecule yielded a high β₀ value, further supporting the potential of the this compound scaffold in the design of NLO materials. researchgate.net

The NLO properties of organic molecules are closely linked to their electronic structure. Factors such as the energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), known as the energy gap (Egap), play a crucial role. nih.gov A smaller energy gap generally leads to higher polarizability, which in turn results in a more pronounced NLO response. nih.gov The transfer of electron density, often from a donor part of the molecule to an acceptor part through a π-conjugated system, is fundamental to achieving large hyperpolarizability values. frontiersin.org

Table 1: Calculated First Static Hyperpolarizability (β₀) of Select this compound Derivatives

| Compound | Method/Basis Set | First Static Hyperpolarizability (β₀) (esu) | Reference |

| 4-(morpholinomethyl)-5-oxo-1-phenylpyrrolidine-3-carboxylic acid | DFT/B3LYP/6-31G(d,p) | 0.2747 × 10⁻³⁰ | researchgate.net |

| (2Z,4Z)-2,4-bis(4-chlorobenzylidene)-5-oxo-1-phenylpyrrolidine-3-carboxylic acid (BCOPCA) | DFT/B3LYP/6-31G(d,p) | 19.477 × 10⁻³⁰ | researchgate.net |

| (2Z,4Z)-2,4-bis(4-chlorobenzylidene)-5-oxo-1-phenylpyrrolidine-3-carboxylic acid (BCOPCA) | DFT/CAM-B3LYP/6-31G(d,p) | 16.924 × 10⁻³⁰ | researchgate.net |

Thermodynamic Property Calculations

To understand the thermal behavior and stability of this compound compounds, thermodynamic properties are often calculated using theoretical methods. researchgate.net These calculations provide valuable insights into how properties such as heat capacity, entropy, and enthalpy change with temperature. researchgate.net Such data is crucial for predicting the stability of the compounds under different thermal conditions.

For 4-(morpholinomethyl)-5-oxo-1-phenylpyrrolidine-3-carboxylic acid, quantum chemical calculations were performed to determine its thermodynamic properties at various temperatures. researchgate.net Similarly, a theoretical investigation of (2Z,4Z)-2,4-bis(4-chlorobenzylidene)-5-oxo-1-phenylpyrrolidine-3-carboxylic acid (BCOPCA) also included the calculation of thermodynamic parameters like entropy, heat capacity, and zero-point vibrational energy. researchgate.net These computational studies help to correlate the molecular structure with its thermal characteristics.

Table 2: Investigated Thermodynamic Properties of Select this compound Derivatives

| Compound | Investigated Thermodynamic Properties | Reference |

| 4-(morpholinomethyl)-5-oxo-1-phenylpyrrolidine-3-carboxylic acid | Heat Capacity, Entropy, Enthalpy Change | researchgate.net |

| (2Z,4Z)-2,4-bis(4-chlorobenzylidene)-5-oxo-1-phenylpyrrolidine-3-carboxylic acid (BCOPCA) | Entropy, Heat Capacity, Zero-Point Vibrational Energy | researchgate.net |

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. Through systematic modifications of a lead compound, SAR studies help in optimizing efficacy and other pharmacological properties. Several SAR studies have been conducted on derivatives containing the this compound moiety, revealing key structural features for specific biological activities.

One significant study focused on pyrrolidine pentamine derivatives as inhibitors of aminoglycoside 6'-N-acetyltransferase type Ib [AAC(6')-Ib], an enzyme responsible for resistance to amikacin (B45834) in Gram-negative pathogens. nih.gov The SAR investigation revealed that the presence of an S-phenyl group attached to the pyrrolidine scaffold was essential for the inhibitory activity of the most active compounds. nih.gov Alterations at this position led to a reduction in inhibition, highlighting the critical nature of the phenyl moiety and its distance from the core structure. nih.gov

In another area, derivatives of 5-oxo-1-phenylpyrrolidine-3-carboxylic acid were synthesized and evaluated for their antimicrobial properties. researchgate.net The SAR results from this research indicated that the inclusion of halogens or a nitro function on the structure plays an important role in the observed antimicrobial activities. researchgate.net Furthermore, compounds derived from 5‐oxo‐1‐phenylpyrrolidine‐3‐carboxylic acid were evaluated for their potential to inhibit Mycobacterium tuberculosis Endonuclease VIII 2, a novel drug target. researchgate.net

Table 3: Summary of Structure-Activity Relationship (SAR) Findings for this compound Derivatives

| Core Scaffold/Series | Key Structural Feature/Modification | Biological Activity/Target | Reference |

| Pyrrolidine pentamine | Presence of an S-phenyl moiety at the R1 position | Inhibition of aminoglycoside 6'-N-acetyltransferase type Ib [AAC(6')-Ib] | nih.gov |

| 5-Oxo-1-phenylpyrrolidine-3-carboxylic acid derivatives | Presence of nitro function or halogens | Enhanced antimicrobial activity | researchgate.net |

| 5-Oxo-1-phenylpyrrolidine-3-carboxylic acid derivatives | - | Potential inhibition of M. tuberculosis Endonuclease VIII 2 | researchgate.net |

Applications and Research Directions in Medicinal Chemistry

Design of Bioactive Heterocyclic Scaffolds

The pyrrolidine (B122466) ring, particularly when substituted with a phenyl group, is a highly valued pharmacophore in medicinal chemistry. sci-hub.se This structural framework is present in numerous biologically active synthetic and natural products. sci-hub.se The 1-phenylpyrrolidine scaffold is a key building block for creating more complex heterocyclic structures with therapeutic potential. sci-hub.se Its derivatives have been investigated for a range of pharmacological activities, including as antagonists, cholinesterase inhibitors, and agents with antimicrobial, antitumor, anti-inflammatory, anti-HIV, and antidiabetic properties. sci-hub.se The versatility of the this compound core allows for the synthesis of diverse compound libraries, which are then screened for various biological activities. ontosight.ai

Inhibitory Activity Studies

Derivatives of this compound have been the focus of numerous studies investigating their inhibitory effects on various enzymes, highlighting their potential as therapeutic agents for a range of diseases.

Notum Carboxylesterase:

Recent research has identified 1-phenylpyrrolidines as inhibitors of Notum carboxylesterase. nih.govrcsb.org Notum is a negative regulator of the Wnt signaling pathway, which is crucial for many cellular functions. nih.govrcsb.org By inhibiting Notum, these compounds can modulate Wnt signaling, a pathway implicated in diseases like cancer, osteoporosis, and neurodegenerative disorders. tandfonline.com A fragment-based screening approach led to the discovery of this compound derivatives that bind to the palmitoleate (B1233929) pocket of Notum. nih.govrcsb.org Subsequent optimization of these initial hits has yielded potent and drug-like inhibitors of Notum activity. nih.govrcsb.org For instance, optimization of a this compound fragment resulted in a more potent acidic compound. nih.gov This line of research demonstrates that small, drug-like molecules based on the this compound scaffold can effectively inhibit Notum and possess favorable in vitro ADME (absorption, distribution, metabolism, and excretion) profiles. nih.govrcsb.org

Acetylcholinesterase:

Acetylcholinesterase (AChE) inhibitors are crucial in the management of Alzheimer's disease. Several studies have explored this compound derivatives for their AChE inhibitory activity. For example, a series of novel spiropyrrolidine heterocyclic hybrids were synthesized and evaluated, with some compounds showing potent activity against AChE. researchgate.net Molecular docking studies have helped to elucidate the binding mechanisms of these compounds to the AChE receptor. researchgate.net In another study, new dispiro pyrrolidine derivatives were synthesized and showed better inhibitory activity against butyrylcholinesterase (BChE) than AChE. researchgate.net

Carbonic Anhydrase:

Carbonic anhydrases (CAs) are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy. drugbank.cominformaticsjournals.co.in While direct studies on this compound as a carbonic anhydrase inhibitor are not extensively documented in the provided results, the broader class of heterocyclic compounds is known to interact with CAs. For instance, derivatives of uracil (B121893) and various phenolic compounds have been investigated as CA inhibitors. nih.govnih.gov Given the structural similarities and the broad screening of heterocyclic compounds, it is plausible that this compound derivatives could be explored for this activity. Research on coumarin-benzimidazole hybrids has shown that these molecules can exhibit carbonic anhydrase inhibitory activities, among other properties. researchgate.net

Anticonvulsant Properties

The this compound scaffold has been a fruitful area of research for the development of novel anticonvulsant agents. Numerous studies have synthesized and evaluated derivatives of this compound-2,5-dione for their ability to protect against seizures.

A series of N-aryl and N-aminoaryl 3-phenylpyrrolidine-2,5-diones were synthesized and tested for their anticonvulsant activity in maximal electroshock (MES) and pentylenetetrazole (scMet) seizure models. nih.gov Similarly, N-Mannich bases derived from 3-phenylpyrrolidine-2,5-diones have shown significant anticonvulsant effects, particularly in the MES test, which is a model for human tonic-clonic seizures. epa.gov One of the most active compounds identified was 1-[(4-benzyl-1-piperidyl) methyl]-3-(2-chlorophenyl) pyrrolidine-2,5-dione, with an ED50 value of 37.64 mg/kg in rats. epa.gov

Furthermore, some of these derivatives have demonstrated efficacy in the 6-Hz psychomotor seizure test, an animal model for therapy-resistant epilepsy. epa.gov Research has also been conducted on N-(substituted phenyl) pyrrolidine-2-carboxamide (B126068) derivatives, with some compounds showing protection against MES-induced seizures comparable to the standard drug phenytoin, but without the associated neurotoxicity. rroij.com The anticonvulsant activity is often dependent on the nature and position of substituents on the phenyl ring and the pyrrolidine core. mdpi.com

| Compound Type | Anticonvulsant Test Model | Key Findings | Reference |

| N-aryl and N-aminoaryl 3-phenylpyrrolidine-2,5-diones | MES, scMet | Showed anticonvulsant activity. | nih.gov |

| N-Mannich bases of 3-phenylpyrrolidine-2,5-diones | MES, scPTZ, 6-Hz, PISP | Effective in MES test; some active in 6-Hz test for therapy-resistant epilepsy. | epa.gov |

| N-(substituted phenyl) pyrrolidine-2-carboxamides | MES | Protection against seizures, comparable to phenytoin, with no neurotoxicity. | rroij.com |

| 3-(3-methylthiophen-2-yl)pyrrolidine-2,5-dione derivatives | MES, 6-Hz, scPTZ | Anticonvulsant activity depended on the linker and substituents. | mdpi.com |